N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl and thienyl intermediates, followed by their coupling with the fluorophenyl and methoxyphenyl groups under controlled reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-N’-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide
- N-{2-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl}-N’-(2-furylmethyl)ethanediamide
Uniqueness
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNYBKCJTYSXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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